嘧啶-4-甲醛肟

描述

Synthesis Analysis

The synthesis of pyrimidine-4-carbaldehyde oxime and its derivatives has been explored through various methods. One notable synthesis approach involves the reaction of 2-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes with electron-deficient olefins and acetylenes, leading to intermolecular cycloadducts or other pathways initiated by a nucleophilic attack of the oxime to the acetylene moiety (Shirai et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrimidine-4-carbaldehyde oxime has been detailed through crystallographic studies, revealing insights into its crystalline form and molecular geometry. For instance, the anti-4-pyrimidinecarboxaldehyde oxime has been crystallized and its structure determined, showing planar molecules connected by single hydrogen bonds to form infinite chains (Martínez-Ripoll & Lorenz, 1973).

Chemical Reactions and Properties

Pyrimidine-4-carbaldehyde oxime participates in various chemical reactions, demonstrating its reactivity and versatility. One such reaction is its involvement in the facile oxime-nitrone isomerization through the 1,2-hydrogen shift, leading to NH-nitrones that are trapped by maleimides to afford intermolecular cycloadducts. This reactivity highlights the compound's potential in synthetic organic chemistry (Shirai et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine-4-carbaldehyde oxime, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. While specific studies focusing solely on these aspects are less common, insights can be gleaned from structural and synthetic research, indicating its stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of pyrimidine-4-carbaldehyde oxime, including its reactivity with various reagents, its potential to undergo cycloaddition reactions, and its behavior in the presence of electron-deficient olefins and acetylenes, have been explored to understand its utility in organic synthesis and potential industrial applications. The compound's ability to participate in diverse chemical reactions makes it a valuable subject for further research (Shirai et al., 2003).

科学研究应用

治疗有机磷中毒的药物

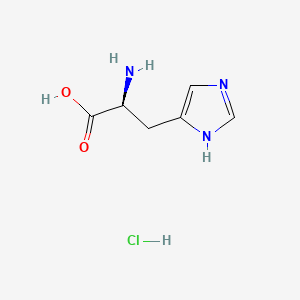

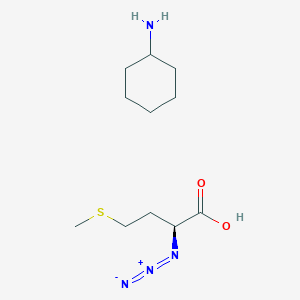

嘧啶-4-甲醛肟: 已被确定为治疗有机磷 (OP) 中毒的潜在药物 {svg_1}. OP 化合物通常用作农业杀虫剂,接触会导致严重中毒甚至死亡。肟,包括嘧啶-4-甲醛肟,可以重新激活乙酰胆碱酯酶,这是一种被 OP 抑制的酶,从而减轻毒性作用。

抗菌活性

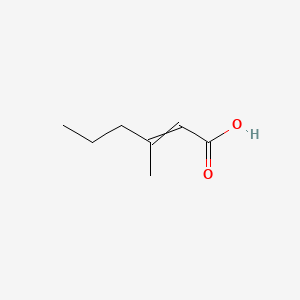

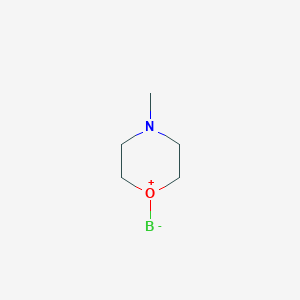

研究表明肟具有抗菌特性 {svg_2}. 嘧啶-4-甲醛肟可用于开发新的抗菌剂,这对于对抗耐药细菌和其他病原体至关重要。

抗癌潜力

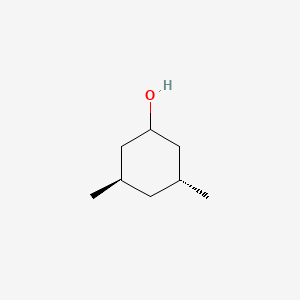

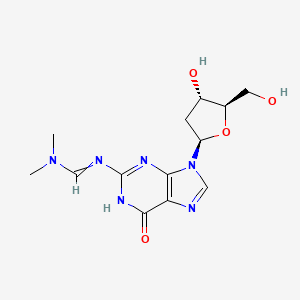

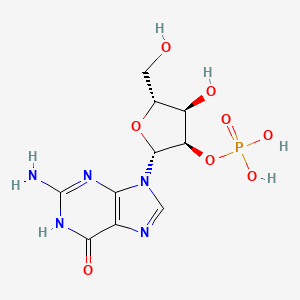

肟,包括嘧啶-4-甲醛肟,已显示出抗癌活性 {svg_3} {svg_4}. 它们可以通过调节促凋亡蛋白和抗凋亡蛋白的表达来诱导癌细胞凋亡。这使得它们成为各种癌症辅助治疗的有希望的候选药物。

抗炎应用

肟的抗炎特性已得到充分证明 {svg_5}. 可以探索嘧啶-4-甲醛肟在减轻炎症方面的功效,炎症是许多疾病的常见症状,包括关节炎和其他慢性疾病。

激酶抑制

许多肟已知会抑制激酶,激酶是细胞信号传导和代谢中起关键作用的酶 {svg_6}. 可以研究嘧啶-4-甲醛肟抑制特定激酶的能力,这在激酶活性失调的疾病治疗中具有潜在应用。

抗氧化特性

肟,包括嘧啶-4-甲醛肟,可能表现出抗氧化活性 {svg_7}. 抗氧化剂对于保护细胞免受氧化应激至关重要,氧化应激会导致慢性疾病和衰老。因此,这种化合物在旨在减少氧化损伤的疗法中可能具有应用价值。

在次生代谢产物中的作用

嘧啶-4-甲醛肟可能在植物次生代谢产物的合成中发挥作用 {svg_8}. 这些代谢产物对于植物防御机制很重要,并且可以具有药学应用。

一氧化氮生成

一些肟可以生成一氧化氮,一氧化氮是一种具有多种生理作用的信号分子 {svg_9}. 可以研究嘧啶-4-甲醛肟生成一氧化氮的潜力及其对心血管健康和其他领域的影响。

安全和危害

属性

IUPAC Name |

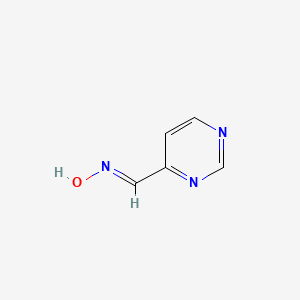

(NE)-N-(pyrimidin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVYLIOTFMFXOB-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CN=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418390, DTXSID90425440 | |

| Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073-65-0, 50305-79-8 | |

| Record name | (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)